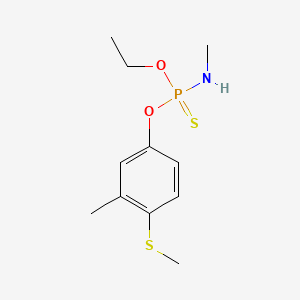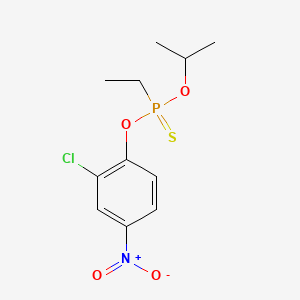
Altanserin tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tartrato de altanserin es un compuesto que se une al receptor 5-hidroxitriptamina 2A, también conocido como el receptor de serotonina 2A. Comúnmente se etiqueta con el isótopo flúor-18 y se utiliza como radioligando en estudios de tomografía por emisión de positrones del cerebro. Este compuesto es particularmente significativo en estudios de neuroimagen, donde ayuda a mapear la distribución de los receptores de serotonina en el cerebro .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del tartrato de altanserin implica varios pasos. Uno de los pasos clave es la reacción del grupo amino terminal con tiofosgeno, lo que lleva a la formación del derivado isotiocianato correspondiente. Este intermedio se hace reaccionar posteriormente para formar el compuesto final .
Métodos de Producción Industrial: La producción industrial del tartrato de altanserin normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye un control cuidadoso de la temperatura, la presión y el uso de catalizadores específicos para facilitar las reacciones. El producto final se purifica luego utilizando técnicas como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: El tartrato de altanserin experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones específicas.
Productos Mayores Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede llevar a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede dar lugar a la formación de alcoholes o aminas .
Aplicaciones Científicas De Investigación
El tartrato de altanserin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como radioligando en estudios de tomografía por emisión de positrones para mapear los receptores de serotonina.
Biología: Ayuda a comprender la distribución y función de los receptores de serotonina en varios sistemas biológicos.
Medicina: Se utiliza en estudios de neuroimagen para investigar trastornos psiquiátricos y neurológicos, como la depresión y la esquizofrenia.
Mecanismo De Acción
El tartrato de altanserin ejerce sus efectos uniéndose al receptor 5-hidroxitriptamina 2A, un subtipo de receptor de serotonina. Esta unión inhibe la actividad del receptor, modulando así los niveles de serotonina en el cerebro. Los objetivos moleculares involucrados incluyen los receptores de serotonina ubicados en varias regiones del cerebro, como la neocorteza y el cerebelo .
Compuestos Similares:
Volinanserin (MDL-100,907): Otro antagonista del receptor 5-hidroxitriptamina 2A utilizado en estudios de tomografía por emisión de positrones.
Setoperona: Se utiliza como radioligando en estudios de tomografía por emisión de positrones dirigidos a los receptores de serotonina.
Ketanserina: Un antagonista del receptor de serotonina utilizado en varios estudios de neuroimagen.
Singularidad del Tartrato de Altanserin: El tartrato de altanserin es único debido a su alta afinidad y selectividad por el receptor 5-hidroxitriptamina 2A. Esto lo hace particularmente útil en estudios de neuroimagen, donde se requiere un mapeo preciso de los receptores de serotonina. Además, su etiquetado con flúor-18 permite la obtención de imágenes de alta resolución en estudios de tomografía por emisión de positrones .
Comparación Con Compuestos Similares
Volinanserin (MDL-100,907): Another 5-hydroxytryptamine 2A receptor antagonist used in positron emission tomography studies.
Setoperone: Used as a radioligand in positron emission tomography studies targeting serotonin receptors.
Ketanserin: A serotonin receptor antagonist used in various neuroimaging studies.
Uniqueness of Altanserin Tartrate: this compound is unique due to its high affinity and selectivity for the 5-hydroxytryptamine 2A receptor. This makes it particularly useful in neuroimaging studies, where precise mapping of serotonin receptors is required. Additionally, its labeling with fluorine-18 allows for high-resolution imaging in positron emission tomography studies .
Propiedades
Número CAS |
79449-96-0 |
|---|---|
Fórmula molecular |
C26H28FN3O8S |
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
VZGOQPXIRAHJLV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérico |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
79449-96-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
altanserin altanserin tartrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


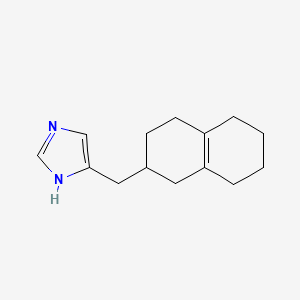
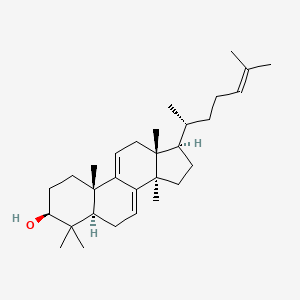
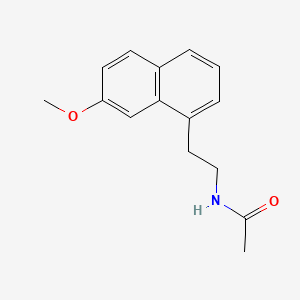
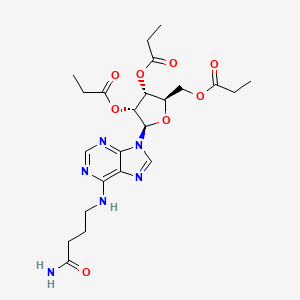

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
![1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1665661.png)
![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)
